Cas no 56348-81-3 (2,8-dibromophenoxathiine)
2,8-dibromophenoxathiine structure
Product Name:2,8-dibromophenoxathiine
CAS No:56348-81-3
MF:C12H6Br2OS
MW:358.04844045639
CID:1598477
PubChem ID:187905
Update Time:2025-04-21
2,8-dibromophenoxathiine Chemical and Physical Properties
Names and Identifiers
-
- 2,8-dibromophenoxathiine
- 56348-81-3
- Phenoxathiin, 2,8-dibromo-
- DTXSID50204894
-
- Inchi: 1S/C12H6Br2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H
- InChI Key: MZLATBKNUQSUGB-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)SC1C=C(C=CC=1O2)Br
Computed Properties
- Exact Mass: 355.85058
- Monoisotopic Mass: 355.850611
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 34.5
Experimental Properties
- Density: 1.894
- Boiling Point: 403.6°C at 760 mmHg
- Flash Point: 197.9°C
- Refractive Index: 1.716
- PSA: 9.23
2,8-dibromophenoxathiine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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